molecular formula C18H12ClN7O3 B2972023 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide CAS No. 881073-48-9

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide

Cat. No.: B2972023
CAS No.: 881073-48-9
M. Wt: 409.79
InChI Key: TXRJZGNPNJWYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its versatility in medicinal chemistry. The structure comprises:

  • A 1-(3-chlorophenyl) substituent at position 1 of the pyrazolo[3,4-d]pyrimidine ring.
  • A 3-nitrobenzohydrazide group at position 3.

The 3-nitro group on the benzohydrazide moiety introduces strong electron-withdrawing effects, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN7O3/c19-12-4-2-5-13(8-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-3-1-6-14(7-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRJZGNPNJWYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN5O, with a molecular weight of 363.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core linked to a nitro-substituted benzohydrazide moiety, which is critical for its biological activity.

The compound primarily exhibits its biological effects through the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : CDKs play a crucial role in cell cycle regulation. By inhibiting these kinases, this compound disrupts cancer cell proliferation and induces apoptosis (programmed cell death) .
  • Modulation of Cellular Signaling Pathways : The compound has been shown to interact with various signaling pathways involved in tumor growth and metastasis, enhancing its anticancer potential .

Anticancer Properties

This compound has demonstrated promising anticancer activity in several studies:

  • In Vitro Studies : The compound has exhibited low micromolar potency against various cancer cell lines while showing minimal cytotoxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Case Studies : In a recent investigation involving multiple cancer types, the compound was found to significantly reduce cell viability in breast and lung cancer models, indicating its potential as a broad-spectrum anticancer agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructureUnique Features
1-(3-Chlorophenyl)-pyrazolo[3,4-d]pyrimidineContains only the pyrazolo scaffoldPrimarily studied for anticancer properties but lacks the hydrazide moiety
Benzohydrazide DerivativesVarious substitutions on benzohydrazideDifferent biological activities depending on substitutions; not specifically targeting CDKs
6-(Chloromethyl)pyrazolo[3,4-d]pyrimidineSimilar pyrazolo structure with chloromethyl groupExhibits different reactivity; explored for various biological activities

This compound stands out due to its dual functionality as both an anticancer agent and a versatile synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]Pyrimidine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference ID
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl; 4-methoxybenzohydrazide C₂₁H₁₆ClN₅O₂ 405.84 No activity data reported; methoxy group may enhance solubility vs. nitro substituents.
1-(3-Chlorophenyl)-3-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea (Compound 5g) 3-Chlorophenyl; bisarylurea linkage C₁₉H₁₃ClN₆O₂ 416.81 Pan-RAF inhibitor; 72.3% yield; ESI-MS m/z: 463.14 [M−H]⁻.
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3a) Benzothiazole; 3-methyl; 4-phenyl C₁₉H₁₂N₆S 380.42 Antimicrobial activity against P. aeruginosa; 82% yield.
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide 3-Chlorophenyl; 3-methylpyrazole; butanamide C₁₉H₁₈ClN₇O 395.85 No activity data; likely optimized for solubility via aliphatic amide.

Key Differences in Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrobenzohydrazide group contrasts with analogs featuring 4-methoxybenzohydrazide or bisarylurea linkages .
  • Biological Activity : Urea derivatives (e.g., Compound 5g) exhibit pan-RAF inhibitory activity, suggesting the pyrazolo[3,4-d]pyrimidine scaffold’s suitability for kinase targeting . Benzothiazole-containing analogs demonstrate antimicrobial effects, highlighting scaffold versatility .
  • Synthetic Yields : Bisarylurea derivatives (e.g., Compound 1n in ) achieve yields up to 99.6%, whereas the target compound’s synthesis (if similar to hydrazide formations) may require optimized coupling conditions .

Pharmacological and Physicochemical Properties

  • Melting Points : Urea derivatives (e.g., Compound 1r) show high melting points (359.7–360.2°C), likely due to strong intermolecular hydrogen bonding, whereas hydrazides may exhibit lower melting points .
  • Molecular Weight : The target compound’s estimated molecular weight (~395–400 g/mol) aligns with drug-like properties, similar to analogs in and .
  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy or methylthio substituents (e.g., Compound 1o, 227.3–228.4°C melting point) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.